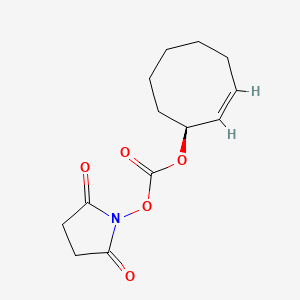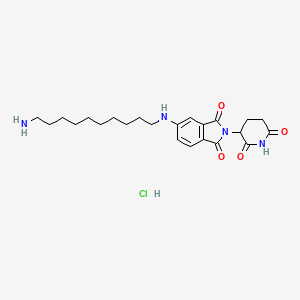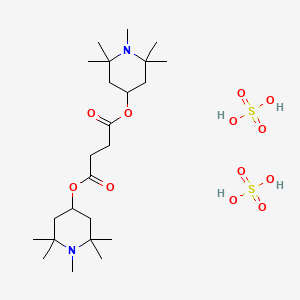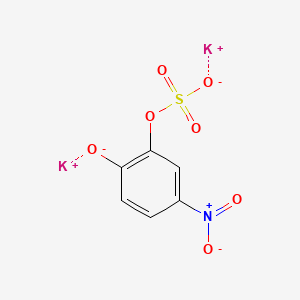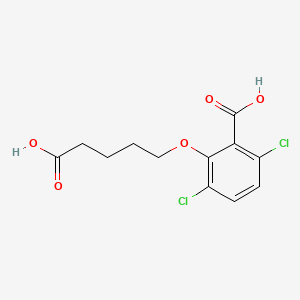
Dicamba-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicamba-butyric acid is a synthetic compound that combines the properties of dicamba (3,6-dichloro-2-methoxybenzoic acid) and butyric acid Dicamba is a well-known herbicide used to control broadleaf weeds, while butyric acid is a short-chain fatty acid with various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicamba-butyric acid typically involves the esterification of dicamba with butyric acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Dicamba-butyric acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring of dicamba can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Dicamba-butyric acid has several scientific research applications, including:
Agriculture: As a herbicide, this compound can be used to control resistant weed species, improving crop yields and reducing the need for multiple herbicide applications.
Chemistry: The compound serves as a model system for studying esterification reactions and the behavior of substituted aromatic compounds.
Biology: Research on this compound’s effects on plant growth and development can provide insights into plant hormone regulation and herbicide resistance mechanisms.
Medicine: While not directly used in medicine, the study of this compound’s interactions with biological systems can inform the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Dicamba-butyric acid exerts its effects primarily through its dicamba component, which acts as an auxin herbicide. Auxins are plant hormones that regulate growth and development. Dicamba mimics the action of natural auxins, leading to uncontrolled cell division and growth, ultimately causing plant death. The butyric acid component may enhance the compound’s absorption and distribution within the plant.
Comparación Con Compuestos Similares
Dicamba-butyric acid can be compared to other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used auxin herbicide with similar mechanisms of action.
Indole-3-butyric acid (IBA): A synthetic auxin used to promote root growth in plant cuttings.
Phenylacetic acid (PAA): A naturally occurring auxin with applications in plant growth regulation.
Uniqueness: this compound’s uniqueness lies in its combination of dicamba’s herbicidal properties with butyric acid’s potential to enhance absorption and distribution. This combination may result in improved efficacy and reduced application rates compared to dicamba alone.
Propiedades
Fórmula molecular |
C12H12Cl2O5 |
|---|---|
Peso molecular |
307.12 g/mol |
Nombre IUPAC |
2-(4-carboxybutoxy)-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C12H12Cl2O5/c13-7-4-5-8(14)11(10(7)12(17)18)19-6-2-1-3-9(15)16/h4-5H,1-3,6H2,(H,15,16)(H,17,18) |
Clave InChI |
YLWLBXVMYGMCCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C(=O)O)OCCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



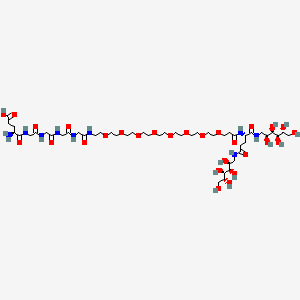
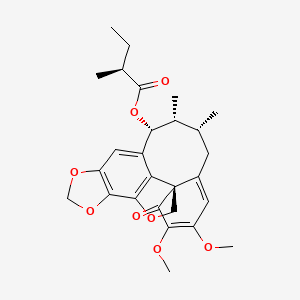
![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
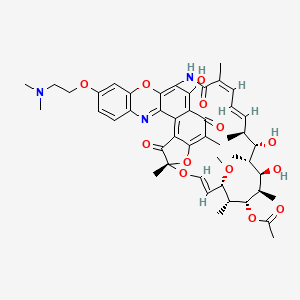
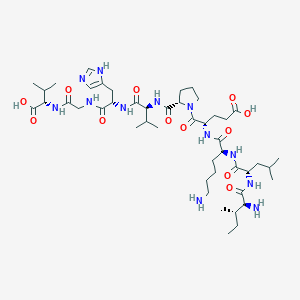
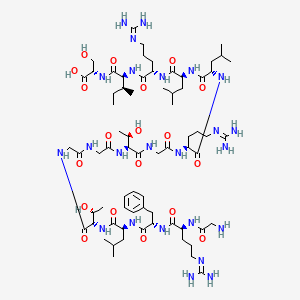
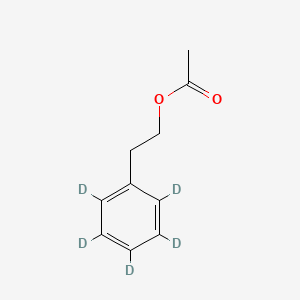
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
